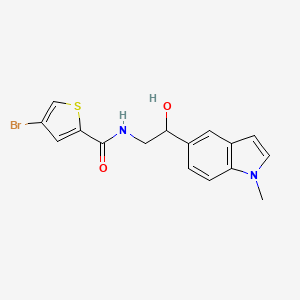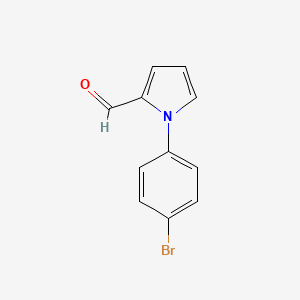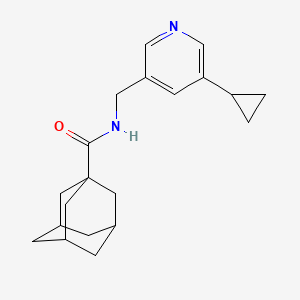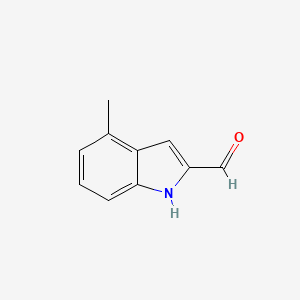![molecular formula C25H35FN4O B2956696 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide CAS No. 946286-89-1](/img/structure/B2956696.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide is a useful research compound. Its molecular formula is C25H35FN4O and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiallergy Activity
- A study found that derivatives of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide showed antiallergy activity in the passive foot anaphylaxis assay, indicating potential as antiallergic compounds (Walsh et al., 1990).
Herbicidal and Plant Growth Regulatory Properties
- Piperazine derivatives, including those with a structure similar to the compound , were synthesized and evaluated as potential herbicides and plant growth regulators. These compounds showed significant herbicidal activity and cytokinin-like properties (Stoilkova et al., 2014).
Anti-Cancer Activity
- O-Arylated diazeniumdiolates, which share structural similarities with the compound, have shown broad-spectrum anti-cancer activity in various rodent cancer models. These compounds are activated for anti-cancer effects by glutathione-S-transferase-induced release of cytotoxic nitric oxide (Keefer, 2010).
Neurokinin-1 Receptor Antagonism
- A compound structurally related to this compound was identified as a high affinity, orally active neurokinin-1 receptor antagonist. This suggests potential applications in treating conditions like emesis and depression (Harrison et al., 2001).
Antimycobacterial and Cytotoxic Evaluation
- Certain fluoroquinolone derivatives, related to the compound, were synthesized and evaluated for their antimycobacterial and cytotoxic activities. These derivatives showed potential as antimycobacterial agents with low cytotoxicity (Sheu et al., 2003).
Multi-Target Therapeutic Approach for Neuroprotection
- A derivative of the compound was synthesized and evaluated for its potential as a multi-target therapeutic neuroprotective agent for Alzheimer's disease. It showed properties like acetylcholinesterase inhibition and antioxidant activity (Lecanu et al., 2010).
Antibacterial and MurB Inhibitor Activities
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, suggesting applications in treating bacterial infections (Mekky & Sanad, 2020).
Wirkmechanismus
Target of action
Compounds with similar structures often target receptors in the central nervous system, such as serotonin and dopamine receptors .
Mode of action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets serotonin receptors, it could influence the serotonin signaling pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of functional groups. For example, the presence of the piperazine ring might influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FN4O/c1-19(2)17-25(31)27-18-24(20-5-9-22(10-6-20)28(3)4)30-15-13-29(14-16-30)23-11-7-21(26)8-12-23/h5-12,19,24H,13-18H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQIHRIJCTMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)
![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)

![N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2956619.png)
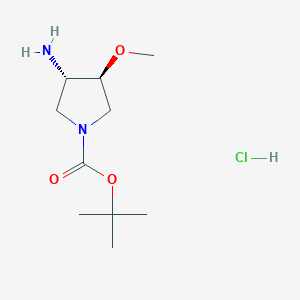
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)
